molecular formula C11H20Cl2N2O2 B7971261 {[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate

{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate

Cat. No.: B7971261
M. Wt: 283.19 g/mol
InChI Key: APYSEVHAWNLVMP-UHFFFAOYSA-N
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Description

{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate is a chemical compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 3-Chlorophenyl Group:

    Addition of Methylamine Group: The methylamine group is introduced via reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring.

Scientific Research Applications

{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a similar pyrrolidine or piperidine ring structure.

    Phenyl Substituted Amines: Compounds with phenyl groups substituted with various functional groups.

Uniqueness

{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a 3-chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[1-(3-chlorophenyl)pyrrolidin-3-yl]methanamine;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH.2H2O/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14;;;/h1-3,6,9H,4-5,7-8,13H2;1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYSEVHAWNLVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC(=CC=C2)Cl.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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